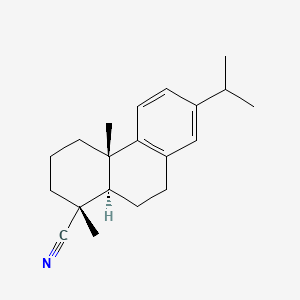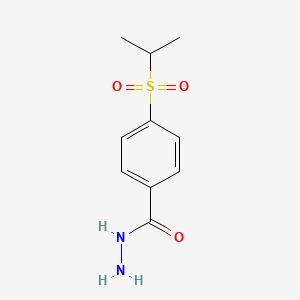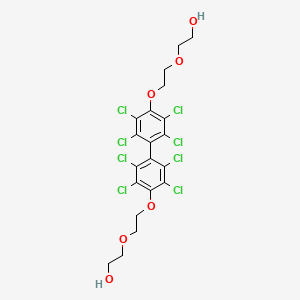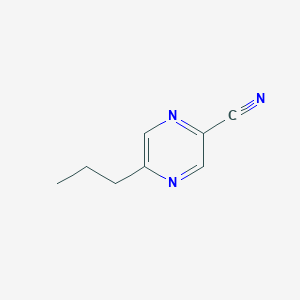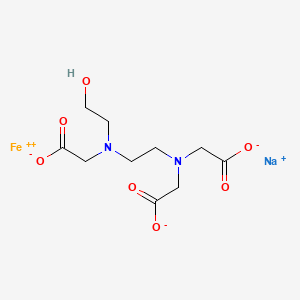
Ferrous sodium HEDTA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ferrous sodium HEDTA (Hydroxyethyl ethylenediaminetriacetic acid) is a chelating agent that forms stable complexes with metal ions. It is widely used in various industries due to its ability to bind and sequester metal ions, making them more soluble and bioavailable. This compound is particularly useful in agriculture, medicine, and environmental applications.
准备方法
Synthetic Routes and Reaction Conditions
Ferrous sodium HEDTA is synthesized by reacting ferrous salts with hydroxyethyl ethylenediaminetriacetic acid under controlled conditions. The reaction typically involves the following steps:
Preparation of Hydroxyethyl Ethylenediaminetriacetic Acid: This is synthesized by reacting ethylenediamine with chloroacetic acid and sodium hydroxide to form ethylenediaminetriacetic acid, which is then hydroxyethylated using ethylene oxide.
Formation of this compound: The hydroxyethyl ethylenediaminetriacetic acid is then reacted with ferrous sulfate in the presence of sodium hydroxide to form the ferrous sodium complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the above-mentioned chemical reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.
化学反应分析
Types of Reactions
Ferrous sodium HEDTA undergoes various chemical reactions, including:
Oxidation: The ferrous ion (Fe^2+) in the complex can be oxidized to ferric ion (Fe^3+).
Reduction: The ferric ion (Fe^3+) can be reduced back to ferrous ion (Fe^2+).
Substitution: The chelating agent can undergo substitution reactions where the metal ion is replaced by another metal ion.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or zero-valent iron can be used.
Substitution: Various metal salts can be used to replace the ferrous ion in the complex.
Major Products
Oxidation: Ferric sodium HEDTA.
Reduction: this compound.
Substitution: Complexes with other metal ions such as copper, zinc, or manganese.
科学研究应用
Ferrous sodium HEDTA has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to sequester metal ions in various chemical reactions and processes.
Biology: Employed in studies involving metal ion transport and bioavailability.
Medicine: Used in formulations for treating iron deficiency anemia and as a component in certain diagnostic agents.
Industry: Applied in agriculture as a micronutrient for plants, in water treatment to remove heavy metals, and in the paper industry as a bleaching agent.
作用机制
The mechanism of action of ferrous sodium HEDTA involves the chelation of metal ions. The hydroxyethyl ethylenediaminetriacetic acid forms multiple bonds with the metal ion, creating a stable complex. This chelation process increases the solubility and bioavailability of the metal ions, making them more accessible for biological and chemical processes.
相似化合物的比较
Ferrous sodium HEDTA is similar to other chelating agents such as:
Ethylenediaminetetraacetic acid (EDTA): Both are used to chelate metal ions, but this compound has a hydroxyethyl group that improves its solubility.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for metal ions but less solubility compared to this compound.
Nitrilotriacetic acid (NTA): A simpler chelating agent with lower stability constants for metal complexes.
This compound is unique due to its balance of high solubility and strong chelation ability, making it suitable for a wide range of applications.
属性
CAS 编号 |
16485-47-5 |
|---|---|
分子式 |
C10H15FeN2O7.Na C10H15FeN2NaO7 |
分子量 |
354.07 g/mol |
IUPAC 名称 |
sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;iron(2+) |
InChI |
InChI=1S/C10H18N2O7.Fe.Na/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;/q;+2;+1/p-3 |
InChI 键 |
NXAFMLOGAMNMRW-UHFFFAOYSA-K |
规范 SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


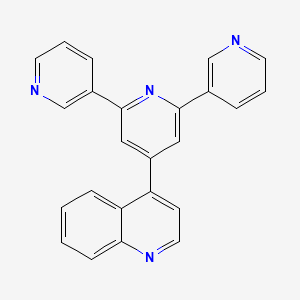
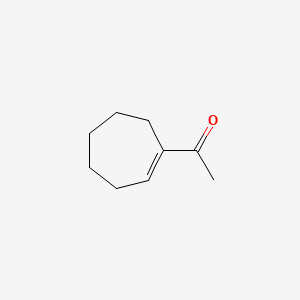
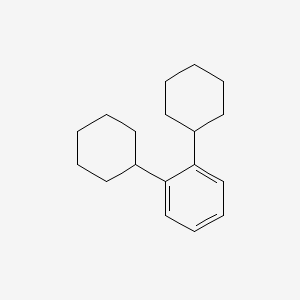
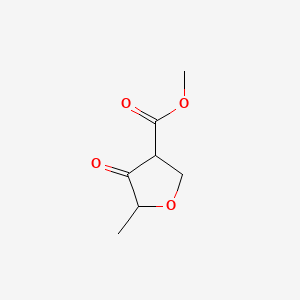
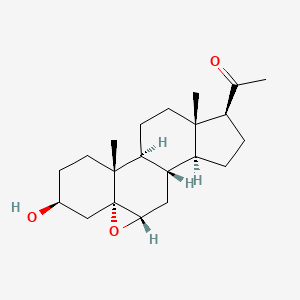


![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)
